molecular formula C19H18N4OS B2808435 2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine CAS No. 2415554-31-1

2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine

Cat. No.: B2808435
CAS No.: 2415554-31-1
M. Wt: 350.44
InChI Key: OMHABJCPXDTQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is a complex organic compound featuring a benzothiophene moiety, a pyrazine ring, and an octahydropyrrolo[3,4-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the benzothiophene moiety can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization with a pyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is unique due to its combination of three distinct moieties, which confer a unique set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

1-benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-19(17-7-13-3-1-2-4-16(13)25-17)23-11-14-9-22(10-15(14)12-23)18-8-20-5-6-21-18/h1-8,14-15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHABJCPXDTQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CN=C3)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.